N-Cyclohexanecarbonyltetradecylamine
N-Cyclohexanecarbonyltetradecylamine
Numerous analogs of fatty acyl ethanolamides potentiate the intrinsic biological activity of endocannabinoids. This potentiation is ascribed either to inhibition of AEA reuptake into neurons, or inhibition of fatty acid amide hydrolase (FAAH) within the neurons. However, Ueda, et al. has recently cloned another amidase, the acidic PEAase that promotes the hydrolysis of palmitoylethanolamide. N-Cyclohexanecarbonyltetradecylamine is an analog of N-cyclohexanecarbonyl-pentadecylamine, a selective inhibitor of acidic PEAase with an IC50 value of 4.5 µM, that contains 1 less carbon in the alkyl chain. The biological activity of N-cyclohexanecarbonyltetradecylamine has not been documented.
Brand Name:
Vulcanchem
CAS No.:
1215071-05-8
VCID:
VC0044897
InChI:
InChI=1S/C21H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-16-19-22-21(23)20-17-14-13-15-18-20/h20H,2-19H2,1H3,(H,22,23)
SMILES:
CCCCCCCCCCCCCCNC(=O)C1CCCCC1
Molecular Formula:
C21H41NO
Molecular Weight:
323.6
N-Cyclohexanecarbonyltetradecylamine
CAS No.: 1215071-05-8
Reference Standards
VCID: VC0044897
Molecular Formula: C21H41NO
Molecular Weight: 323.6
CAS No. | 1215071-05-8 |
---|---|
Product Name | N-Cyclohexanecarbonyltetradecylamine |
Molecular Formula | C21H41NO |
Molecular Weight | 323.6 |
Standard InChI | InChI=1S/C21H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-16-19-22-21(23)20-17-14-13-15-18-20/h20H,2-19H2,1H3,(H,22,23) |
Standard InChIKey | MIHNEWQWEUOBSN-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCCCCNC(=O)C1CCCCC1 |
Description | Numerous analogs of fatty acyl ethanolamides potentiate the intrinsic biological activity of endocannabinoids. This potentiation is ascribed either to inhibition of AEA reuptake into neurons, or inhibition of fatty acid amide hydrolase (FAAH) within the neurons. However, Ueda, et al. has recently cloned another amidase, the acidic PEAase that promotes the hydrolysis of palmitoylethanolamide. N-Cyclohexanecarbonyltetradecylamine is an analog of N-cyclohexanecarbonyl-pentadecylamine, a selective inhibitor of acidic PEAase with an IC50 value of 4.5 µM, that contains 1 less carbon in the alkyl chain. The biological activity of N-cyclohexanecarbonyltetradecylamine has not been documented. |
Synonyms | N-tetradecyl-cyclohexanecarboxamide |
Reference | 1.Khanolkar, A.D., and Makriyannis, A. Structure-activity relationships of anandamide, an endogenous cannabinoid ligand. Life Sciences 65, 607-616 (1999). |
Last Modified | Aug 20 2021 |
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